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(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine Documentation Hub

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  • Product: (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine
  • CAS: 1019457-96-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Receptor Binding Affinity Assays for Novel Piperidine Analogs: Characterizing (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

This guide provides a comprehensive framework for determining the receptor binding affinity of novel compounds, using the structurally intriguing molecule, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, as a rep...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for determining the receptor binding affinity of novel compounds, using the structurally intriguing molecule, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, as a representative example. For researchers, scientists, and drug development professionals, this document outlines not just the 'how,' but the critical 'why' behind methodological choices in characterizing the interaction between a new chemical entity and its potential biological targets.

Given that this specific molecule is not widely documented in public literature, this guide adopts the practical, real-world approach of profiling a novel compound from initial target hypothesis through to precise affinity determination.

Section 1: Foundational Principles and Strategic Overview

The journey to characterizing a novel compound's binding affinity begins with a strategic, multi-tiered approach. The core principle is to move from broad, exploratory screening to highly specific, quantitative assays. Understanding the strength of the interaction between a ligand (the compound) and its receptor is a cornerstone of pharmacology.[1] This affinity is typically quantified by the equilibrium dissociation constant (Kd), where a lower value signifies a stronger binding interaction.[1]

Our strategic workflow is designed to efficiently identify primary targets and potential off-target interactions, which are crucial for both efficacy and safety profiling.

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Kinetic & Mechanistic Studies A Structural Analysis & Target Prediction B Broad Panel Screening (e.g., Radiometric Profiling) A->B Hypothesis Generation C Hit Confirmation B->C Identify 'Hits' D Saturation Binding Assays (Determine Kd, Bmax of Radioligand) C->D Select High-Affinity Radioligand E Competition Binding Assays (Determine Ki of Test Compound) D->E Optimize Assay Conditions F Advanced Biophysical Assays (e.g., SPR, ITC) E->F Characterize Lead Candidates G Functional Assays (e.g., GTPγS, cAMP) F->G Elucidate Mechanism of Action

Figure 1: A strategic workflow for characterizing a novel compound, progressing from broad screening to detailed kinetic analysis.

Section 2: Initial Target Identification and Broad-Spectrum Screening

Before embarking on specific binding assays, it is essential to narrow the field of potential targets. The chemical structure of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine contains a piperidine scaffold, common in centrally active agents, suggesting a potential interaction with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

The most efficient first step is a broad-spectrum binding assay against a panel of known receptors, often outsourced to specialized contract research organizations (CROs). These screens typically utilize radioligand binding assays to assess the compound's ability to displace known high-affinity radioligands from a wide array of receptors at a single, high concentration (e.g., 10 µM).[2] This provides a "fingerprint" of the compound's selectivity profile, identifying primary targets and, crucially, any potential off-target liabilities that could lead to adverse effects.[2]

Section 3: Core Methodologies for Affinity Determination

Once initial "hits" are identified, the next phase is to quantify the binding affinity with precision. Radioligand binding assays are considered the gold standard for their robustness, sensitivity, and direct measurement of the ligand-receptor interaction.[3] These assays rely on a radioactively labeled ligand to trace and quantify its binding to the target receptor.[4]

There are two primary types of radioligand binding assays: saturation and competition assays.[1][3]

Saturation Binding Assays: Determining Kd and Bmax

The objective of a saturation assay is to determine the affinity (Kd) and the total number of binding sites (Bmax) for a specific radioligand in a given tissue or cell preparation.[1][3] This is a critical prerequisite for developing a competition assay for your unlabeled test compound. The experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[1]

A key assumption is that the binding has reached equilibrium at all concentrations of the radioligand.[5] It is also crucial that less than 10% of the added radioligand is bound at all concentrations to avoid ligand depletion, a condition known as "Zone A".[5][6]

Experimental Protocol: Saturation Binding Assay (Filtration Method)

  • Receptor Preparation : Prepare cell membranes (e.g., from cells recombinantly expressing the target receptor) or purified receptors and determine the total protein concentration via a standard method like a BCA assay.[1]

  • Assay Buffer : Use an appropriate binding buffer, which should be optimized for pH, ionic strength, and may contain protease inhibitors.[1][7]

  • Reaction Setup : For each concentration of radioligand, prepare triplicate tubes for:

    • Total Binding : Receptor + Radioligand.

    • Non-specific Binding (NSB) : Receptor + Radioligand + a high concentration (typically 100-1000 fold the Kd) of an unlabeled competing ligand to saturate the specific binding sites.[1]

  • Incubation : Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.[1] This must be determined empirically.

  • Separation : Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C).[1][7] The filters trap the receptor-bound radioligand. Pre-soaking filters in a solution like 0.5% polyethylenimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.[7][8]

  • Washing : Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[1]

  • Quantification : Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.[1]

  • Data Analysis :

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[1]

    • Plot specific binding against the concentration of the radioligand.

    • Fit the data using non-linear regression to the one-site binding (hyperbola) equation to determine the Kd and Bmax.[9]

ParameterDescriptionDetermined From
Kd Equilibrium Dissociation Constant: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.Saturation Assay
Bmax Maximum Receptor Density: The total number of specific binding sites in the preparation, typically expressed as fmol/mg protein or sites/cell .Saturation Assay
IC50 Inhibitory Concentration 50: The concentration of the test compound that displaces 50% of the specific binding of the radioligand.Competition Assay
Ki Inhibition Constant: The equilibrium dissociation constant for the unlabeled test compound. It is calculated from the IC50 and is independent of the radioligand concentration used.Competition Assay

Table 1: Key quantitative parameters in receptor binding assays.

Competition Binding Assays: Determining the Ki of Your Compound

With the Kd of the radioligand established, a competition assay can be performed to determine the affinity (Ki) of an unlabeled test compound like (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.[3] In this format, a fixed concentration of radioligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[4][5]

G cluster_0 Competition Binding Assay Principle R Receptor RL Radioligand (Labeled) RL->R Binds & Generates Signal C Test Compound (Unlabeled) C->R Competes for Binding Site

Figure 2: Principle of a competition binding assay where the unlabeled test compound competes with a radioligand for the receptor binding site.

Experimental Protocol: Competition Binding Assay

  • Reagents : Prepare receptor membranes, buffer, and radioligand as in the saturation assay. Prepare serial dilutions of the test compound.

  • Reaction Setup : Set up triplicate tubes for:

    • Total Binding : Receptor + Fixed concentration of Radioligand.

    • Non-specific Binding (NSB) : Receptor + Radioligand + excess unlabeled ligand.

    • Competition : Receptor + Radioligand + varying concentrations of the test compound.[3]

  • Incubation, Separation, and Quantification : Follow the same procedures as for the saturation assay.[1]

  • Data Analysis :

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.[1]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[9]

Section 4: Alternative and Advanced Assay Formats

While filtration-based radioligand assays are the workhorse, other technologies offer advantages in specific contexts, such as higher throughput or the ability to measure kinetics in real-time.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) radioligand binding assay format.[10][11] The receptor is immobilized onto microscopic beads that contain a scintillant.[11] Only radioligand that binds to the receptor will be in close enough proximity to the bead to excite the scintillant and produce a light signal.[10][12] This eliminates the need for a physical separation step, making it highly amenable to high-throughput screening.[10][13] The main components to optimize in an SPA are the bead type, receptor capture method, and radioligand choice.[5][14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technology that monitors molecular interactions in real-time.[15][16] In a typical setup, the receptor is immobilized on a sensor chip. When the test compound flows over the surface, binding causes a change in the refractive index, which is detected by the instrument.[17] A major advantage of SPR is its ability to determine not only the equilibrium affinity (KD) but also the kinetic association (ka) and dissociation (kd) rates, which provide deeper insight into the drug-target interaction.[15]

Fluorescence Polarization (FP)

FP assays are used to study molecular interactions in solution.[18] The technique relies on measuring the change in the rotational mobility of a fluorescently labeled ligand (a "tracer") when it binds to a larger protein receptor.[18] A small, free-rotating tracer has a low polarization value. Upon binding to the much larger receptor, its rotation slows, and the polarization of its emitted light increases.[18] This method is particularly useful for high-throughput screening in a homogeneous format.[18]

Section 5: Data Interpretation and Ensuring Trustworthiness

The trustworthiness of binding data hinges on rigorous experimental design and validation. Every protocol must be a self-validating system.

  • Equilibrium : Ensure the incubation time is sufficient for the binding to reach equilibrium, especially for lower radioligand concentrations which take longer.[5]

  • Reversibility : The binding should be reversible, which can be confirmed in kinetic dissociation experiments.

  • Saturability : Specific binding should be saturable, indicating a finite number of specific receptor sites.

  • Selectivity : The pharmacological profile obtained from competition assays with known standard compounds should align with the established literature for that receptor.

  • Data Fitting : Always use non-linear regression for analyzing saturation and competition data. Older methods like the Scatchard plot are prone to distorting experimental error.[19]

The ultimate goal is to generate a robust and reproducible affinity value (Ki) that accurately reflects the interaction of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine with its target, providing a solid foundation for further lead optimization and functional characterization.

References

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres. [Link]

  • Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. (1987). PubMed. [Link]

  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (2022). PMC. [Link]

  • Scintillation proximity assay. Wikipedia. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Scintillation proximity assay. Gyan Sanchay. [Link]

  • Radioligand binding methods: practical guide and tips. ResearchGate. [Link]

  • Radioligand binding methods: practical guide and tips. University of Nebraska–Lincoln. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • Tactics for preclinical validation of receptor-binding radiotracers. PMC. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Fluorescence Polarization Binding Assay. Bio-protocol. [Link]

  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • ELISA Techniques for Ligand-Receptor. (2015). JoVE Journal. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. Semantic Scholar. [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023). ACS Publications. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • Filter binding assay. Wikipedia. [Link]

  • Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. (2005). PubMed. [Link]

  • Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. (2005). US EPA. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • Analyzing Kinetic Binding Data. (2021). NCBI Bookshelf. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. (2022). bioRxiv. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. PMC. [Link]

  • GTPγS Binding Assays. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Tango GPCR Reporter Assay - anyone had any issues using this assay?. (2012). ResearchGate. [Link]

Sources

Exploratory

Structural Activity Relationship (SAR) of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine Derivatives: A Technical Guide for Nav1.7 Inhibitor Design

Executive Summary The voltage-gated sodium channel Nav1.7 is a genetically validated, non-opioid target for the treatment of severe pain disorders. However, achieving selectivity over off-target isoforms (such as the car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel Nav1.7 is a genetically validated, non-opioid target for the treatment of severe pain disorders. However, achieving selectivity over off-target isoforms (such as the cardiac Nav1.5 and the skeletal Nav1.4) while maintaining metabolic stability has historically plagued drug development. The discovery of the N-benzyl piperidine scaffold, specifically utilizing the (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine motif, represented a watershed moment in multiparameter optimization (MPO).

This whitepaper dissects the structural activity relationship (SAR) of this specific pharmacophore, detailing the causality behind its structural elements, the protocols required for its synthesis and validation, and the mechanistic basis of its interaction with the Nav1.7 Voltage-Sensing Domain 4 (VSD4).

Core Scaffold Deconstruction & SAR Logic

The architecture of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine derivatives is highly modular, functioning as a precision-engineered key for the Nav1.7 VSD4 pocket. As demonstrated in the structural evolution of clinical candidates like GDC-0276 and GDC-0310 , the scaffold is divided into three critical functional zones:

The Hydrophobic Anchor: 2-Chloro-4-fluorobenzyl

The benzylic moiety is not merely a lipophilic tail; it is a highly tuned anchor that penetrates the lipid-exposed pocket of the S3-S4 interface.

  • The 4-Fluoro Substitution: Unsubstituted benzyl rings are highly susceptible to cytochrome P450 (CYP)-mediated para-hydroxylation, leading to rapid hepatic clearance. The introduction of the strongly electronegative, sterically compact fluorine atom at the para position effectively blocks this metabolic liability without drastically increasing the topological polar surface area (TPSA).

  • The 2-Chloro Substitution: The ortho-chlorine atom forces a steric clash with the piperidine ring, breaking coplanarity. This specific dihedral twist is energetically required to lock the benzyl group into the optimal conformation for π−π stacking within the VSD4 hydrophobic cleft.

The Chiral Spacer: Piperidin-3-yl Core

The piperidine ring acts as a semi-rigid vector. Shifting the methanamine linker from the 4-position to the 3-position introduces a stereocenter. The (3R) or (3S) configuration dictates the exact trajectory of the warhead towards the solvent channel. High-resolution Cryo-EM studies of Nav1.7-VSD4 complexes reveal that the 3-substituted spacer perfectly bridges the distance between the lipid interface and the extracellular gating charges .

The Electrostatic Warhead: Methanamine Linker

The methanamine (-CH 2​ -NH 2​ ) serves as the attachment point for acidic warheads, typically arylsulfonamides or acylsulfonamides. These warheads are designed with a specific pKa (~4.5–5.5) so that they remain anionic at physiological pH. The negative charge forms a bidentate salt bridge with the R4 gating charge (Arginine 1608) on the S4 helix, trapping the channel in its inactivated state .

Pathway A 2-Cl-4-F-Benzyl (Hydrophobic Anchor) B Piperidin-3-yl (Chiral Spacer) A->B Covalent D VSD4 Hydrophobic Pocket (S3-S4 Interface) A->D pi-pi / VdW C Methanamine Linker (Warhead Vector) B->C Covalent E Solvent Channel (Steric Alignment) B->E Orientation F R4 Gating Charge (Salt Bridge) C->F Electrostatic

Fig 1: Binding mechanism of the scaffold to the Nav1.7 VSD4 domain.

Quantitative SAR Data & Multiparameter Optimization

To illustrate the causality of these structural choices, the following table summarizes the quantitative impact of specific scaffold modifications on potency, selectivity, and human liver microsome (HLM) clearance. Data trends are representative of the optimization campaigns that led to modern Nav1.7 inhibitors .

Compound Modification (vs. Core Scaffold)Nav1.7 IC 50​ (nM)Nav1.5 IC 50​ ( μ M)Selectivity (Fold)HLM Clearance ( μ L/min/mg)
Unsubstituted Benzyl 125>10>80x85 (High - Rapidly metabolized)
4-Fluoro Benzyl 45>10>220x42 (Moderate)
2-Chloro-4-fluoro Benzyl (Optimal)8>30>3750x15 (Low - Highly stable)
Piperidin-4-yl Isomer (Positional shift)320>10>30x18 (Low)

Observation: The 2-chloro-4-fluoro substitution drives a synergistic improvement. It increases potency by >15-fold compared to the unsubstituted analog (by optimizing the VSD4 fit) while simultaneously dropping HLM clearance to acceptable therapeutic levels.

Workflow S1 Hit: N-benzyl piperidine O1 Add 2-Cl, 4-F (Blocks CYP450, adds twist) S1->O1 O2 Shift to 3-position (Optimizes warhead vector) S1->O2 O3 Tune Warhead pKa (Targets R1608) S1->O3 E1 Patch-Clamp (Nav1.7 vs Nav1.5) (Validates Selectivity) O1->E1 O2->E1 O3->E1 E2 HLM Clearance Assay (Validates ADME) E1->E2 L Clinical Candidate (e.g., GDC-Series) E2->L

Fig 2: Multiparameter optimization (MPO) workflow for Nav1.7 inhibitors.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of these derivatives. Every step is designed with built-in causality and validation logic.

Synthesis of the Core Scaffold

Objective: Synthesize enantiomerically pure (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine without racemization.

  • N-Alkylation: Dissolve (R)- or (S)-tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq) in anhydrous acetonitrile. Add 2-chloro-4-fluorobenzyl bromide (1.1 eq) and anhydrous K 2​ CO 3​ (2.0 eq).

    • Causality: K 2​ CO 3​ is selected over stronger bases (like NaH) to prevent the epimerization of the stereocenter at the C3 position of the piperidine ring.

  • Reaction & Monitoring: Stir at 60°C for 12 hours. Monitor via LC-MS until the starting material is consumed. Filter the inorganic salts and concentrate the filtrate in vacuo.

  • Boc Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 2 hours at room temperature.

    • Causality: TFA cleanly removes the Boc group. However, the reaction must be quenched and neutralized carefully with saturated aqueous NaHCO 3​ . Failing to neutralize will leave the highly basic methanamine as an irreversible trifluoroacetate salt, which drastically reduces the yield of downstream warhead coupling.

  • Validation: Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via flash chromatography (DCM:MeOH). Validate enantiomeric excess (ee > 98%) using chiral HPLC to ensure the basic alkylation step did not induce racemization.

Automated Patch-Clamp Electrophysiology (Nav1.7 vs Nav1.5)

Objective: Quantify the IC 50​ and ensure >1000-fold selectivity over the cardiac Nav1.5 channel.

  • Cell Preparation: Utilize HEK293 cells stably expressing human Nav1.7 or Nav1.5.

  • Voltage Protocol (Critical Step): Cells are held at a resting membrane potential of -90 mV. Apply a prepulse to -20 mV for 8 seconds, followed by a test pulse to 0 mV for 20 ms.

    • Causality: This specific prepulse drives the channels into the inactivated state. Arylsulfonamide derivatives selectively bind to VSD4 only when the channel is in this inactivated conformation. Testing at a hyperpolarized resting state will yield false negatives (artificially high IC 50​ values).

  • Compound Application: Apply the synthesized derivatives in a dose-response format (0.1 nM to 10 μ M) using an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Self-Validation: Run a reference compound (e.g., Tetrodotoxin for Nav1.7, or a known arylsulfonamide) on every single plate. If the IC 50​ of the reference deviates by >3-fold from historical baseline data, the entire plate's data is rejected due to compromised cell health or voltage-clamp errors.

References

  • Safina, B. S., et al. "Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310." Journal of Medicinal Chemistry, 2021.[Link]

  • Kschonsak, M., et al. "Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors." eLife, 2023.[Link]

  • Andrez, J-C., et al. "Substituted benzamides and methods of use thereof.
  • Roecker, A. J., et al. "Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile." ACS Medicinal Chemistry Letters, 2021.[Link]

Foundational

Predicted Physicochemical Properties of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine: A Computational Analysis for Drug Discovery

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine. In t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine. In the early stages of drug discovery, an understanding of a molecule's physicochemical profile is paramount, as these properties fundamentally govern its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This document outlines the in silico prediction of key parameters such as lipophilicity (logP), ionization constant (pKa), aqueous solubility (logS), and other molecular descriptors. We will explore the computational methodologies used for these predictions, interpret the resulting data in the context of drug development, and provide a druglikeness assessment based on established principles like Lipinski's Rule of Five.[4][5] The insights herein are intended to guide researchers and drug development professionals in making informed decisions about the potential of this and structurally similar compounds as viable therapeutic candidates.

Molecular Profile and Structural Rationale

The first step in any physicochemical assessment is a thorough analysis of the molecule's structure. The compound, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, possesses several key functional groups that are anticipated to dictate its overall properties.

The molecular structure contains:

  • A Substituted Benzyl Group: The 2-chloro and 4-fluoro substitutions on the aromatic ring increase lipophilicity and can influence metabolic stability.

  • A Tertiary Amine: The piperidine nitrogen is a tertiary amine, which will act as a base and be protonated at physiological pH.

  • A Primary Amine: The exocyclic methanamine group is a primary amine, also a basic center, contributing to the molecule's overall charge and potential for hydrogen bonding.

  • A Piperidine Ring: This saturated heterocyclic core provides a flexible, three-dimensional scaffold.

These features collectively influence the molecule's size, polarity, and ability to interact with biological systems.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Outcomes (ADME) LogP Lipophilicity (logP) Absorption Absorption LogP->Absorption Permeability Distribution Distribution LogP->Distribution Tissue Partitioning Metabolism Metabolism LogP->Metabolism Metabolic Rate pKa Ionization (pKa) Solubility Solubility (logS) pKa->Solubility pH-dependent pKa->Absorption Ion Trapping pKa->Distribution Plasma Protein Binding MW Molecular Weight MW->Absorption Diffusion Rate Solubility->Absorption Bioavailability Excretion Excretion

Caption: Inter-relationships between core physicochemical properties and ADME outcomes.

Druglikeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used rule of thumb to evaluate the druglikeness of a chemical compound, specifically its potential for oral bioavailability. [4][6]The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria.

Lipinski's RuleGuidelinePredicted Value for CompoundCompliance
Molecular Weight < 500 Daltons256.75 DaYes
logP < 52.95Yes
Hydrogen Bond Donors ≤ 52Yes
Hydrogen Bond Acceptors ≤ 103Yes
Violations ≤ 1 0 Excellent

Protocol: Standard Workflow for In Silico Property Prediction

For any novel compound, a standardized computational workflow can provide rapid and valuable insights before committing resources to synthesis and experimental testing. The following protocol outlines a self-validating system for generating and interpreting physicochemical predictions.

Objective: To predict the core physicochemical property profile of a small molecule and assess its druglikeness.

Methodology: This workflow leverages a combination of computational tools. While commercial packages like those from ChemAxon or ACD/Labs are common, numerous open-source tools and web servers can also be employed. [7][8][9]The trustworthiness of the output is maintained by using a consensus approach and being cognizant of the known error margins of each algorithm.

Step-by-Step Workflow:

  • Molecular Input:

    • Represent the molecule in a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

    • For this compound: NCC1CN(CC2=C(C=C(F)C=C2)Cl)CCC1

    • Alternatively, use a 2D chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate the structure.

  • Selection of Computational Tools:

    • Choose a primary software suite or a combination of specialized predictors.

    • Rationale: Different algorithms excel at predicting different properties. For instance, fragment-based methods are fast and effective for logP, while physics-based or machine-learning models may provide more accurate pKa predictions for novel scaffolds. [10][11][12]Using multiple predictors allows for a "consensus" value and an estimation of prediction uncertainty.

  • Execution of Predictions:

    • Input the molecular structure from Step 1 into the selected tool(s).

    • Run calculations for the core properties: MW, logP, pKa, logS, H-bond donors/acceptors, TPSA, and rotatable bonds.

    • These calculations are typically very fast, enabling high-throughput screening of virtual libraries. [13]

  • Data Aggregation and Analysis:

    • Compile the predicted data into a structured table for clear comparison (as shown in Section 2.0).

    • Compare the predicted values against established druglikeness criteria, such as Lipinski's Rule of Five (Section 4.0).

  • Interpretation and Reporting (Self-Validation):

    • Critically evaluate the results. For example, if different logP predictors give widely varying results (e.g., 2.5 vs 4.5), it indicates the molecule may have structural features that are poorly represented in the algorithms' training sets. This highlights a risk and a priority for experimental measurement.

    • Synthesize the data into a comprehensive profile, explaining the implications of each property for the molecule's likely pharmacokinetic behavior, as detailed in Section 3.0.

    • Conclude with a clear recommendation on whether the compound's predicted physicochemical profile warrants further investigation.

G Input Step 1: Molecular Input (SMILES or 2D Structure) Tools Step 2: Select Prediction Tools (e.g., ChemAxon, RDKit) Input->Tools Execute Step 3: Execute Calculations (logP, pKa, logS, etc.) Tools->Execute Aggregate Step 4: Aggregate Data & Compare to Rules (e.g., Lipinski's) Execute->Aggregate Interpret Step 5: Interpret Profile & Assess Risk Aggregate->Interpret Decision Decision Point: Proceed or Redesign? Interpret->Decision

Caption: A generalized workflow for the in silico prediction of physicochemical properties.

Conclusion

The computational analysis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine reveals a promising physicochemical profile for a drug discovery candidate. The molecule has a low molecular weight, balanced lipophilicity, and excellent polar surface area, all of which are strong indicators of good oral bioavailability. It fully adheres to Lipinski's Rule of Five. The presence of two basic centers ensures that the molecule will be predominantly protonated and positively charged at physiological pH, which is expected to confer adequate aqueous solubility. This cationic nature may also be leveraged for strong target engagement through ionic interactions. While these in silico predictions are highly encouraging, they form a hypothesis that must be confirmed through experimental measurement upon synthesis of the compound. This guide provides the foundational data and rationale to justify the allocation of such resources.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 15, 2026. [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved March 15, 2026. [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 15, 2026. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved March 15, 2026. [Link]

  • arXiv. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. [Link]

  • Journal of Cheminformatics. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

  • National Center for Biotechnology Information. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • ACS Publications. (2007, June 1). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (2026, February 15). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC. [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved March 15, 2026. [Link]

  • ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved March 15, 2026. [Link]

  • Taylor & Francis Online. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. [Link]

  • A-Z Chemistry. (2025, May 21). What are the physicochemical properties affecting drug distribution?[Link]

  • Creative Biolabs. (n.d.). Preliminary ADMET Prediction. Retrieved March 15, 2026. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved March 15, 2026. [Link]

  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction. Retrieved March 15, 2026. [Link]

  • RA Journals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. [Link]

  • Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

  • The Journal of Chemical Physics. (2018, August 1). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. AIP Publishing. [Link]

  • Matthias Rupp. (2011, January 29). Predicting the pKa of Small Molecules. [Link]

  • ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • National Center for Biotechnology Information. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • ACS Publications. (2023, August 21). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved March 15, 2026. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved March 15, 2026. [Link]

  • National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

Sources

Exploratory

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine chemical structure and IUPAC naming

An In-Depth Technical Guide to (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine: Structure, Nomenclature, and Synthetic Strategy This technical guide provides a comprehensive overview of the chemical entity (1-(2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine: Structure, Nomenclature, and Synthetic Strategy

This technical guide provides a comprehensive overview of the chemical entity (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, targeting researchers, scientists, and professionals in the field of drug development. The document delves into the molecule's structural characteristics, systematic IUPAC nomenclature, and a proposed synthetic pathway, grounded in established chemical principles.

Molecular Structure and Chemical Identity

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a substituted piperidine derivative. The core of the molecule is a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. This core is functionalized at two positions:

  • Position 1 (Nitrogen Atom): The nitrogen atom of the piperidine ring is substituted with a 2-chloro-4-fluorobenzyl group. This group consists of a benzyl moiety where the phenyl ring is substituted with a chlorine atom at position 2 and a fluorine atom at position 4.

  • Position 3: The carbon at the 3-position of the piperidine ring is attached to a methanamine group (-CH₂NH₂).

The presence of a chiral center at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-, or as a racemic mixture.

Below is a two-dimensional representation of the chemical structure:

Caption: 2D Chemical Structure of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Systematic IUPAC Nomenclature

The systematic name for a chemical compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, the IUPAC naming process is as follows:

  • Identify the Parent Heterocycle: The core structure is a piperidine ring.

  • Identify the Principal Functional Group: The primary functional group is the amine (-NH₂) on the methyl substituent, making it a methanamine derivative.

  • Numbering the Ring: The piperidine ring is numbered starting from the nitrogen as position 1. The substituents are located to give them the lowest possible locants. In this case, the methanamine group is at position 3.

  • Naming the Substituents:

    • At position 1 of the piperidine ring, there is a 2-chloro-4-fluorobenzyl group.

    • The entire piperidine moiety attached to the methanamine is considered a substituent.

Following these rules, the systematic IUPAC name is (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine .

Proposed Synthetic Pathway

Retrosynthetic Analysis:

A retrosynthetic approach suggests that the target molecule can be synthesized from piperidin-3-ylmethanamine and 2-chloro-4-fluorobenzaldehyde through reductive amination. Piperidin-3-ylmethanamine itself can be derived from a more readily available starting material like 3-cyanopiperidine.

Proposed Synthesis Workflow:

G start Piperidin-3-carbonitrile step1 Reduction of Nitrile (e.g., LiAlH₄ or H₂/Raney Ni) start->step1 intermediate (Piperidin-3-yl)methanamine step1->intermediate step2 Reductive Amination (e.g., NaBH(OAc)₃) intermediate->step2 reagent 2-Chloro-4-fluorobenzaldehyde reagent->step2 product (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine step2->product

Caption: Proposed synthetic workflow for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.

Experimental Protocol:

Step 1: Synthesis of (Piperidin-3-yl)methanamine

  • Reaction Setup: To a solution of piperidin-3-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent.

  • Reduction: For a laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄, ~2.0 eq) in THF is a powerful choice. Alternatively, catalytic hydrogenation using Raney Nickel or Platinum on carbon under a hydrogen atmosphere can be employed, which is often preferred for larger-scale syntheses due to safety and cost considerations.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction is carefully quenched. For LiAlH₄, this typically involves the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic solvent is removed under reduced pressure to yield the crude (piperidin-3-yl)methanamine.

  • Purification: The crude product can be purified by distillation or column chromatography to obtain the pure amine.

Step 2: Synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

  • Reaction Setup: In a reaction vessel, dissolve (piperidin-3-yl)methanamine (1.0 eq) and 2-chloro-4-fluorobenzaldehyde (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reductive Amination: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq), to the mixture. This reagent is particularly effective for reductive aminations as it is selective and tolerant of many functional groups. The reaction is typically stirred at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final product, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.

Physicochemical Properties (Predicted)

While experimental data for this specific compound is not available, its physicochemical properties can be predicted using computational models. These predictions are useful for initial assessments in drug discovery and development.

PropertyPredicted Value
Molecular FormulaC₁₃H₁₈ClFN₂
Molecular Weight256.75 g/mol
pKa (most basic)~9.5 - 10.5
LogP~2.5 - 3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3

Applications and Research Interest

Substituted piperidine scaffolds are prevalent in medicinal chemistry and are components of numerous approved drugs. The structural motifs present in (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine suggest potential interactions with various biological targets. The benzylpiperidine core is a known pharmacophore for central nervous system (CNS) targets, and the primary amine offers a key interaction point. Further research would be required to elucidate the specific biological activity of this compound.

Conclusion

This technical guide has provided a detailed analysis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, covering its chemical structure, IUPAC nomenclature, and a viable synthetic strategy. The proposed synthesis is robust and utilizes standard organic chemistry transformations, making the compound accessible for further research and development. The predicted physicochemical properties suggest that it possesses drug-like characteristics, warranting further investigation into its potential therapeutic applications.

References

While no direct references for the synthesis of the title compound were found, the proposed synthetic methods are based on well-established and widely published organic chemistry principles. For further reading on the methodologies described, the following resources are recommended:

  • Reductive Amination

    • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents
    • Source: Organic Reactions
    • URL: [Link]

  • Nitrile Reduction

    • Title: Reduction of Nitriles to Primary Amines
    • Source: Comprehensive Organic Synthesis
    • URL: [Link]

  • General Piperidine Chemistry: Title: Synthesis and reactions of piperidines Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform

Protocols & Analytical Methods

Method

Standard protocol for dissolving (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine in DMSO

Application Note: Standard Protocol for the Solubilization and Storage of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine in DMSO Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standard Protocol for the Solubilization and Storage of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine in DMSO

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Medicinal Chemists

Executive Summary & Chemical Profiling

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a bifunctional small molecule featuring both a tertiary piperidine amine and a primary methanamine group. Substituted benzylpiperidines of this class are frequently utilized as critical pharmacophores in CNS drug discovery, GPCR ligand design, and epigenetic targeting (e.g., BET bromodomain inhibitors).

Because this compound contains a highly reactive primary amine, its solubilization in Dimethyl Sulfoxide (DMSO) requires strict environmental controls. Primary amines are susceptible to atmospheric carbon dioxide, rapidly forming insoluble carbamate salts if exposed to air. Furthermore, the lipophilic halogenated benzyl group makes the free base highly sensitive to the water content of the solvent. This guide establishes a self-validating, highly controlled protocol for generating reliable, artifact-free DMSO stock solutions.

Table 1: Physicochemical Properties & Solubilization Metrics
PropertyValue (Free Base)Value (Dihydrochloride Salt)
Chemical Formula C₁₃H₁₈ClFN₂C₁₃H₂₀Cl₃FN₂
Molecular Weight (MW) 256.75 g/mol 329.67 g/mol
Physical State Viscous oil / Amorphous solidCrystalline powder
Target Stock Concentration 10 mM10 mM
DMSO Volume for 5 mg Sample 1947 µL1516 µL
Estimated LogP ~2.8N/A (Ionized)

The Causality of Reagent Selection: Why Anhydrous DMSO?

The choice of solvent is the most critical variable in this workflow. DMSO is highly hygroscopic; a 100% DMSO solution left open to a standard laboratory environment (40% relative humidity) can absorb up to 6% water by volume within hours [1].

  • Precipitation Risk: The introduction of water significantly lowers the dielectric constant of the solvent system, causing lipophilic free bases to crash out of solution.

  • Hydrolytic Degradation: Water accelerates the degradation of screening compounds. Studies have shown that compound collections stored in "wet" DMSO experience a 50% higher degradation rate over a two-year period compared to those stored in anhydrous conditions [2].

  • Carbamate Formation: The primary amine on the piperidine ring will react with dissolved CO₂ in the presence of moisture, forming irreversible, insoluble precipitates.

Reagent Requirement: Only use Anhydrous DMSO (≥99.9% purity, water content ≤0.005%) packaged under Argon.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system . Each phase contains a built-in quality control check to ensure the integrity of the final stock.

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Remove the desiccated vial of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine from -20°C storage. Do not open the vial. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound powder, invalidating the anhydrous environment.

  • Inert Atmosphere: Transfer the vial to a nitrogen or argon-purged glove box or use a benchtop Schlenk line to maintain an inert atmosphere during weighing.

Phase 2: Solubilization & Agitation
  • Solvent Addition: Calculate the required volume of anhydrous DMSO (see Table 1). Using a positive displacement pipette, add the DMSO directly to the compound.

  • Agitation: Vortex the vial for 60 seconds. If the compound is in its dihydrochloride salt form, the high crystal lattice energy may resist immediate dissolution.

  • Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath maintained at 37°C for 5–10 minutes.

    • Causality: Sonication provides localized energy (cavitation) to break the crystal lattice without subjecting the entire bulk solution to degrading high temperatures. Do not exceed 37°C, as thermal stress can induce oxidation.

Phase 3: Self-Validation & Quality Control
  • Tyndall Effect Inspection: Shine a focused laser pointer (e.g., 532 nm green laser) through the vial in a dark room.

    • Validation: A clear beam path indicates true solubilization. A visible, scattering beam (Tyndall effect) indicates the presence of undissolved micro-precipitates. If scattering is observed, repeat Step 5.

  • Analytical Verification: Withdraw a 5 µL aliquot and dilute in deuterated DMSO (DMSO-d6) containing a known concentration of an internal standard (e.g., acetylpyrazine). Run Quantitative NMR (qNMR) to verify the exact molarity of the stock [3].

Phase 4: Aliquoting & Storage
  • Single-Use Aliquots: Dispense the validated 10 mM stock into single-use, argon-purged amber glass vials (e.g., 50 µL per vial).

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients, forcing the compound out of solution. Single-use aliquots eliminate this risk.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated, dark environment.

Visualizing the Workflows

Solubilization & Validation Workflow

Solubilization_Workflow A 1. Equilibrate Compound to Room Temp (Desiccated) B 2. Weighing & Calculation (Target: 10 mM Stock) A->B C 3. Add Anhydrous DMSO (>99.9% Purity, Argon Purged) B->C D 4. Agitation (Vortex & Sonicate at 37°C) C->D E 5. Visual & Laser Inspection (Check for Micro-precipitates) D->E F 6. Aliquoting (Single-use Amber Vials) E->F Clear Solution H Repeat Sonication / Add Gentle Heat E->H Turbid / Particulates G 7. Storage (-20°C or -80°C, Dark) F->G H->D Re-evaluate

Caption: Step-by-step DMSO solubilization and validation workflow for small molecule amines.

Assay Integration & Serial Dilution Strategy

When transitioning from the 10 mM DMSO stock to an aqueous biological assay, improper dilution can cause instantaneous precipitation ("crashing out"), leading to false negatives in screening data. All intermediate serial dilutions must be performed in 100% DMSO before the final rapid transfer into the aqueous buffer.

Serial_Dilution S1 Master Stock 10 mM in 100% DMSO S2 Intermediate Dilution 100X in 100% DMSO S1->S2 Serial Dilution (Avoid Aqueous) S3 S3 S2->S3 Rapid Mixing (Prevent Precipitation) S4 Biological Assay (e.g., Target Binding) S3->S4 Incubation

Caption: Serial dilution strategy designed to minimize DMSO-induced assay artifacts and compound precipitation.

References

  • Ellson, R., Stearns, R., Mutz, M., Brown, C., Browning, B., Harris, D., Qureshi, S., Shieh, J., & Wold, D. (2005). "In situ DMSO Hydration Measurements of HTS Compound Libraries." Combinatorial Chemistry & High Throughput Screening, 8(6), 517-526.[Link]

  • Schopfer, U., Hohn, F., Hueber, M., Girod, M., Engeloch, C., Popov, M., & Muckenschnabel, I. (2008). "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[Link]

  • Di, L., Kerns, E. H., Carter, G. T. (2012). "Automatic Analysis of Quantitative NMR Data of Pharmaceutical Compound Libraries." Analytical Chemistry, 84(15), 6522–6528.[Link]

Application

Application Note: A Framework for the Structural Characterization and Identification of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This document provides a comprehensive framework and detailed protocols for the structural characterization of the novel compound, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, using Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the structural characterization of the novel compound, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a novel molecule, establishing a robust analytical method is paramount for its identification, purity assessment, and future pharmacokinetic studies. This guide details a systematic approach, from initial physicochemical assessment and method development to final protocol optimization. We explain the causal logic behind key experimental choices, including the selection of chromatographic conditions and mass spectrometric parameters, to ensure a scientifically sound and reproducible methodology. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of new chemical entities.

Introduction

The compound (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a novel N-benzylated piperidine derivative. The structural characterization of such new chemical entities (NCEs) is a critical step in the pharmaceutical development pipeline.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this task due to its exceptional sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.[2][3]

This application note presents a logical workflow for developing a reliable LC-MS/MS method. The primary objectives are:

  • To determine the accurate mass of the protonated molecule.

  • To optimize chromatographic conditions for a sharp, symmetrical peak shape.

  • To elucidate characteristic fragmentation pathways using Collision-Induced Dissociation (CID).

  • To establish a standardized protocol for routine identification and analysis.

The core of this guide is built on fundamental principles of electrospray ionization (ESI) for amine-containing compounds and the mechanisms of collision-induced dissociation (CID) to generate structurally informative product ions.[4][5]

Predicted Physicochemical Properties & Initial MS Considerations

A foundational analysis of the target molecule's structure informs the entire method development strategy.

Structure:

(A simplified representation of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine)

Table 1: Calculated Properties of the Analyte

PropertyValueRationale & Implication for LC-MS/MS
Chemical FormulaC₁₃H₁₈ClFN₂Used for accurate mass calculation and confirmation.
Monoisotopic Mass256.1143 DaThe theoretical exact mass of the most abundant isotopes. This is the target for high-resolution MS.
[M+H]⁺ (Protonated)257.1216 Da The target precursor ion in positive mode ESI-MS. The two amine groups are basic and readily protonated.

The presence of two amine groups (one secondary within the piperidine ring and one primary) makes this molecule highly basic. This strongly suggests that positive mode Electrospray Ionization (ESI) will be the most effective ionization technique. The addition of an acid, such as formic acid, to the mobile phase will promote protonation in solution, leading to enhanced signal intensity.[6][7]

Experimental Workflow and Methodology

A systematic approach is essential for efficiently developing a robust method for a novel compound. The workflow involves initial mass confirmation via direct infusion, followed by chromatographic development and MS/MS optimization.

LCMSMS_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_final Final Method A Prepare Stock Solution (1 mg/mL in Methanol) B Prepare Working Solution (1 µg/mL in 50:50 ACN:H₂O) A->B C Direct Infusion Analysis (FIA) Confirm [M+H]⁺ at m/z 257.12 B->C D Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) C->D E Product Ion Scan (MS/MS) Select m/z 257.12 as Precursor D->E F Optimize Collision Energy (CE) Identify Characteristic Fragments E->F J Combine Optimized LC & MS/MS Create Final MRM/Scan Method F->J G Column Selection (e.g., C18, 2.1 x 50 mm, 1.8 µm) H Mobile Phase Scouting (ACN/MeOH with 0.1% Formic Acid) G->H I Gradient Optimization (Adjust slope for peak shape & RT) H->I I->J K System Suitability & Validation J->K

Caption: Overall workflow for LC-MS/MS method development.

PART 1: Detailed Protocols

Protocol 1: Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine standard. Dissolve in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution for Infusion (1 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution into 10 mL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.

  • Working Solution for LC-MS (100 ng/mL): Dilute 10 µL of the 1 mg/mL stock solution into 100 mL of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.

Protocol 2: MS Optimization via Flow Injection Analysis (FIA)

Causality: Before developing the chromatography, it is crucial to confirm the mass of the target analyte and optimize the mass spectrometer source conditions for maximum sensitivity.[8] This isolates MS parameters from LC variables.

  • System Setup: Disconnect the LC column and connect the injector directly to the MS source using a PEEK union.

  • Infusion: Set the LC pump to deliver 50:50 acetonitrile/water with 0.1% formic acid at a flow rate of 0.2 mL/min. Infuse the 1 µg/mL working solution using a manual syringe or the autosampler.

  • Full Scan (Q1 Scan): Set the mass spectrometer to scan in positive ESI mode from m/z 100-400. Confirm the presence of the protonated molecule, [M+H]⁺, at m/z 257.1 .

  • Source Parameter Tuning: While infusing, systematically adjust source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the intensity of the m/z 257.1 ion.

  • Product Ion Scan (MS/MS):

    • Set the instrument to MS/MS or "Product Ion Scan" mode.

    • Select m/z 257.1 as the precursor ion in the first quadrupole (Q1).

    • Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) in the collision cell (Q2) with argon or nitrogen as the collision gas.[5]

    • Observe the fragment ions produced in the third quadrupole (Q3). Identify 2-3 abundant and stable fragment ions for use in the final method.

Protocol 3: LC Method Development

Causality: The goal of the LC method is to achieve a sharp, symmetrical peak with adequate retention, separating the analyte from any potential impurities or matrix components. A reversed-phase C18 column is a standard starting point for moderately polar small molecules.[9] The acidic mobile phase aids in both protonation for MS sensitivity and improved peak shape for basic analytes by minimizing secondary interactions with residual silanols on the column packing.

  • Install Column: Install a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Initial Gradient:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient Program:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 4.0 min: 95% B

      • 5.0 min: 95% B

      • 5.1 min: 5% B

      • 6.0 min: 5% B (Re-equilibration)

  • Injection & Optimization: Inject 2 µL of the 100 ng/mL working solution. Monitor the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for m/z 257.1. Adjust the gradient steepness and starting/ending %B to achieve a retention time of approximately 2-3 minutes with optimal peak shape.

Results: Fragmentation Analysis and Method Summary

The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the most labile bond in such structures.

Fragmentation cluster_parent Precursor Ion cluster_fragments Product Ions parent [M+H]⁺ m/z 257.1 frag1 2-chloro-4-fluorobenzyl cation C₇H₅ClF⁺ m/z 159.0 parent->frag1 CID frag2 Piperidinemethanamine fragment C₆H₁₃N₂⁺ m/z 113.1 parent->frag2 CID

Caption: Proposed fragmentation pathway for the analyte.

Table 2: Optimized LC-MS/MS Parameters

ParameterOptimized Value
LC System
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Gradient5% to 95% B over 3.5 min
Column Temp40 °C
Injection Vol.2 µL
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Nebulizer Gas45 psi
Drying Gas10 L/min at 300 °C
MRM Transitions Collision Energy (eV)
Quantifier257.1 → 159.0
Qualifier257.1 → 113.1

Method Validation Considerations

For regulated environments, this developed method must be validated according to established guidelines (e.g., ICH M10).[10] Key validation parameters to assess include:

  • Specificity & Selectivity: Ensure no interference at the analyte's retention time.

  • Linearity & Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy & Precision: Determined using quality control (QC) samples at multiple concentration levels.[11][12]

  • Matrix Effect: Evaluate the impact of the sample matrix (e.g., plasma, urine) on ionization efficiency.[10]

  • Stability: Assess analyte stability under various storage and handling conditions.[13]

Conclusion

This application note provides a detailed, science-driven framework for the development of a robust LC-MS/MS method for the novel compound (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine. By systematically optimizing both chromatographic and mass spectrometric parameters, a sensitive and selective method was established. The proposed fragmentation pathway provides a confident basis for structural confirmation. This foundational method serves as a validated starting point for further quantitative applications in pharmaceutical research and development.

References

  • Analytical Chemistry (journal) - Wikipedia. Wikipedia. Available at: [Link]

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  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

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Method

Preparation of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine Hydrochloride: A Detailed Synthetic and Analytical Guide

Abstract This comprehensive guide details the synthesis, purification, and characterization of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride, a substituted piperidine derivative of interest in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The described methodology leverages a robust and highly selective reductive amination protocol, followed by conversion to its hydrochloride salt to enhance stability and aqueous solubility. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles, practical insights, and detailed analytical procedures for structural verification and purity assessment.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. N-alkylation of the piperidine ring is a critical strategy for modulating the pharmacological and physicochemical properties of these molecules, including receptor affinity, selectivity, and pharmacokinetic profiles.[1][2]

The target compound, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, incorporates a halogenated benzyl group, a common feature in modern drug candidates that can influence metabolic stability and binding interactions. The primary amine functionality on the piperidinemethanol side chain provides a handle for further derivatization or direct interaction with biological targets. The preparation of its hydrochloride salt is a standard practice to improve handling characteristics, shelf-life, and bioavailability.[3][4]

This guide will focus on a highly efficient and selective synthetic route employing reductive amination, a cornerstone reaction in modern amine synthesis.[1][2]

Synthetic Strategy: Reductive Amination

The synthesis of the target molecule is achieved through a two-step process:

  • Reductive Amination: The core C-N bond is formed by reacting (piperidin-3-yl)methanamine with 2-chloro-4-fluorobenzaldehyde. This reaction proceeds via an in situ formed iminium ion intermediate, which is then selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Salt Formation: The resulting free base is treated with hydrochloric acid to yield the stable hydrochloride salt.

The Rationale Behind Reductive Amination

Reductive amination is the method of choice for this transformation due to several key advantages:

  • High Selectivity: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the iminium ion intermediate over the starting aldehyde, minimizing side reactions.[1]

  • Operational Simplicity: The reaction is typically a one-pot procedure, avoiding the isolation of the unstable imine intermediate.

  • Broad Substrate Scope: This method is tolerant of a wide range of functional groups, making it highly versatile in complex molecule synthesis.[5]

The overall synthetic workflow is depicted below:

G A (Piperidin-3-yl)methanamine C Iminium Ion Intermediate A->C Reaction B 2-Chloro-4-fluorobenzaldehyde B->C D (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine (Free Base) C->D Reduction (NaBH(OAc)₃) F (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine Hydrochloride D->F Salt Formation E HCl E->F

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
(Piperidin-3-yl)methanamine33334-29-9114.19Commercially Available≥97%
2-Chloro-4-fluorobenzaldehyde84194-36-5158.56Commercially Available≥97%
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Commercially Available≥95%
Dichloromethane (DCM), anhydrous75-09-284.93Commercially Available≥99.8%
Hydrochloric acid solution (e.g., 2 M in diethyl ether)7647-01-036.46Commercially Available2.0 M
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Prepared in-houseN/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Commercially Available≥99%
Diethyl ether (Et₂O)60-29-774.12Commercially Available≥99%
Methanol (MeOH)67-56-132.04Commercially Available≥99.8%
Safety Precautions
  • 2-Chloro-4-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Sodium triacetoxyborohydride: Reacts with moisture to release flammable gases. Causes skin and eye irritation.[10][11][12][13] Handle in a dry environment, preferably under an inert atmosphere, and wear appropriate PPE.[10][11]

  • Dichloromethane: A suspected carcinogen. Use in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Protocol 1: Synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine (Free Base)
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (piperidin-3-yl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Stir the solution at room temperature and add 2-chloro-4-fluorobenzaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • The crude product can be purified by silica gel column chromatography if necessary, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2 M in diethyl ether) to the stirred solution of the free base at 0 °C.

  • A precipitate should form upon addition of the acid.

  • Continue stirring for 30 minutes at 0 °C.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride salt.

Purification by Recrystallization

For obtaining a highly pure product, recrystallization is recommended.

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., methanol, ethanol, or isopropanol).[14][15]

  • Slowly cool the solution to room temperature and then to 0-4 °C to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (LC-MS, HRMS) A->C D HPLC Analysis A->D E Structural Confirmation B->E C->E F Purity Assessment D->F

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[16]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chloro-4-fluorobenzyl group, the benzylic protons, and the protons of the piperidine ring and the methanamine side chain. The piperidine ring protons often exhibit complex and overlapping multiplets due to their diastereotopic nature and conformational flexibility.[17]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the piperidine ring are typically in the range of 20-60 ppm.[18]

  • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[19]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to determine the molecular weight of the free base and to monitor the reaction progress. The expected [M+H]⁺ ion should be observed.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[19][20]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound.[21][22] A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[22][23] The purity is determined by integrating the peak area of the main product relative to the total peak area.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the preparation and characterization of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride. The use of reductive amination with sodium triacetoxyborohydride offers a reliable and efficient synthetic route. The comprehensive analytical methods described are essential for verifying the structure and ensuring the purity of the final product, which is critical for its intended applications in research and drug development. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis.

References

  • BenchChem. (2025).
  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • AK Scientific, Inc. (n.d.).
  • Wikipedia. (n.d.). Hydrochloride.
  • LifeChem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • BenchChem. (2025).
  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • Apollo Scientific. (n.d.).
  • YouTube. (2022, June 7).
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Fisher Scientific. (2015, January 16).
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzaldehyde.
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzaldehyde.
  • Taylor & Francis. (2015, November 18). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
  • PubChem. (n.d.). 2-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 145024.
  • ACS Publications. (2024, June 13). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Rsc.org. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • ACS Publications. (2024, April 26). Reductive N-Alkylation of Amines with Ketones Using Heterogeneous Polysilane–Palladium Catalysts under Continuous-Flow Conditions.
  • Newcrom. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Googleapis.com. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoyl chloride.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • PubMed. (2021, August 3).
  • R Discovery. (2021, August 3).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro....
  • PMC. (n.d.).
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  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (n.d.).
  • ResearchGate. (2015, January 9).
  • BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • PubMed. (2004, June 21).
  • Google Patents. (n.d.).
  • MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
  • ResearchGate. (n.d.). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)
  • BenchChem. (n.d.). Application Note: Synthesis of 2-Chloro-4-(diethylamino)
  • Chemistry LibreTexts. (2023, August 29).
  • Sigma-Aldrich. (n.d.). 1-(2-CHLORO-4-FLUOROBENZYL)PIPERIDINE.
  • PMC. (2010, April 26). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.
  • MSU chemistry. (n.d.). Mass Spectrometry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine Synthesis

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine . This highly polar diamine is a critical building block in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine . This highly polar diamine is a critical building block in medicinal chemistry, frequently utilized in the development of CNS-active agents and phosphodiesterase (PDE) inhibitors.

Synthesizing this molecule presents three primary challenges: chemoselectivity during the reductive amination step, regioselectivity (preventing over-alkylation), and severe product loss during aqueous workup due to the molecule's high polarity. This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to maximize your isolated yields.

I. Quantitative Data & Reagent Selection

Selecting the correct reagents is the difference between a 30% and a 90% isolated yield. The tables below summarize the empirical data driving our protocol choices.

Table 1: Comparison of Reducing Agents for Piperidine Reductive Amination
Reducing AgentChemoselectivity (Iminium vs. Aldehyde)Toxicity ProfileOptimal pHTypical Yield
NaBH(OAc)₃ High Low5.0 – 7.085 – 95%
NaBH₃CNHighHigh (HCN gas risk)3.0 – 5.070 – 85%
NaBH₄LowLow7.0 – 9.0< 40% (Alcohol byproduct)
Table 2: Extraction Solvent Efficiency for Deprotected Diamine Recovery
Solvent SystemPartition Coefficient ( KD​ ) EstimateEmulsion RiskRecovery Yield
Ethyl Acetate (EtOAc)LowLow30 – 40%
Dichloromethane (DCM)ModerateLow50 – 60%
DCM : Isopropanol (3:1) High Moderate> 90%

II. Synthesis Workflow & Troubleshooting Logic

SynthesisWorkflow SM Boc-Protected Piperidine Imine Iminium Intermediate SM->Imine DCE rt, 30 min Aldehyde 2-Cl-4-F- Benzaldehyde Aldehyde->Imine Alkylated Boc-Protected Product Imine->Alkylated NaBH(OAc)3 rt, 12h Final Final Diamine Product Alkylated->Final 1. HCl/Dioxane 2. pH >12 Workup

Chemical synthesis workflow for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of 2-chloro-4-fluorobenzyl alcohol in my crude mixture, and my yield of the alkylated piperidine is below 40%. What is causing this? A1: This is caused by premature reduction of the aldehyde. If you are using sodium borohydride (NaBH₄), it is too aggressive. The electron-withdrawing chloro and fluoro groups on the benzaldehyde make the carbonyl carbon highly electrophilic and prone to direct reduction. The Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The sterically bulky and electron-withdrawing acetoxy groups reduce the hydridic character of the reagent, making it highly selective for the more electrophilic iminium ion over the starting aldehyde .

Q2: LC-MS analysis of my final product shows an[M+H]⁺ peak corresponding to a di-alkylated species. How do I prevent over-alkylation? A2: The target molecule contains two nucleophilic sites: a primary methanamine group and a secondary piperidine amine. The primary amine is sterically less hindered and kinetically faster to react, leading to competitive or double alkylation. The Solution: Orthogonal protection is mandatory. You must start with tert-butyl (piperidin-3-ylmethyl)carbamate. The Boc group deactivates the primary amine via resonance and steric hindrance, forcing the reductive amination to occur exclusively at the secondary piperidine nitrogen .

Q3: After Boc deprotection with HCl, I basified the aqueous layer to pH 9 and extracted with DCM, but my isolated yield is abysmal (<30%). Where is my product? A3: Your product is still in the aqueous layer. The final molecule is a highly polar diamine. At pH 9, the primary aliphatic amine (pKa ~ 10.5) remains largely protonated as a water-soluble salt. The Solution: You must push the aqueous phase to pH > 12 using 6M NaOH to fully deprotonate both nitrogens. Furthermore, pure DCM cannot efficiently disrupt the hydration shell of this polar molecule. Using a 3:1 mixture of DCM and isopropanol (iPrOH) drastically increases the hydrogen-bonding capacity of the organic phase, shifting the partition coefficient in your favor .

TroubleshootingTree Start Low Yield Identified Q1 Is an alcohol byproduct present in LC-MS? Start->Q1 Sol1 Use NaBH(OAc)3 instead of NaBH4 Q1->Sol1 Yes Q2 Is a di-alkylated mass observed? Q1->Q2 No Sol2 Ensure primary amine is Boc-protected Q2->Sol2 Yes Q3 Is product lost during aqueous workup? Q2->Q3 No Sol3 Basify to pH >12 & extract with DCM:iPrOH Q3->Sol3 Yes

Decision tree for troubleshooting low yields in the synthesis pathway.

III. Self-Validating Experimental Protocols

The following methodologies incorporate built-in validation checks to ensure process integrity at every step.

Step 1: Chemoselective Reductive Amination

Objective: Alkylate the piperidine nitrogen without reducing the aldehyde or over-alkylating the molecule.

  • Imine Formation: In an oven-dried round-bottom flask under nitrogen, dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 equiv, 10 mmol) and 2-chloro-4-fluorobenzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) to mildly activate the carbonyl. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol), portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Perform TLC (10% MeOH in DCM). The aldehyde ( Rf​ ~0.8) should be completely consumed, replaced by a single new spot for the Boc-protected intermediate ( Rf​ ~0.5). LC-MS should confirm the mass of the intermediate without any [M+H]⁺ peak for the alcohol byproduct.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Deprotection and High-Recovery Workup

Objective: Cleave the Boc group and quantitatively recover the highly polar freebase diamine.

  • Deprotection: Dissolve the crude Boc-protected intermediate in anhydrous DCM (20 mL). Slowly add 4M HCl in dioxane (10 equiv, 100 mmol). Stir at room temperature for 3 hours.

  • Self-Validation (In-Process Control): A white precipitate (the diamine dihydrochloride salt) will form. LC-MS of an aliquot (diluted in MeOH) should show complete disappearance of the starting material and the appearance of the desired [M+H]⁺ peak for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.

  • Concentration: Evaporate the volatiles completely under reduced pressure to yield the crude salt.

  • Free-basing (Critical Step): Dissolve the crude salt in a minimal amount of distilled water (15 mL). Cool to 0 °C. Dropwise, add 6M NaOH until the solution is strongly basic.

  • Self-Validation (pH Check): You must verify the aqueous layer with pH paper. The pH must be ≥ 12. If it is 9-11, the primary amine is still protonated; add more NaOH.

  • Extraction: Extract the aqueous layer with a solvent mixture of DCM : Isopropanol (3:1 v/v) (4 × 25 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine as a viscous oil or low-melting solid.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • "Straightforward Synthesis of Orthogonally Protected Piperidin-3-ylmethanamine and Piperidin-4-ylmethanamine Derivatives." Tetrahedron Letters, 2014.[Link]

  • "Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry, 2025.[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of complex di-basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of complex di-basic compounds. (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine presents a classic drug delivery challenge: it possesses a highly lipophilic halogenated benzyl core paired with two ionizable basic centers (a primary methanamine and a tertiary piperidine).

This guide is designed to move beyond generic advice. Here, we dissect the physicochemical causality behind your solubility issues and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo assays succeed.

Formulation Decision Matrix

Before troubleshooting, it is critical to align your formulation strategy with the physiological constraints of your target assay. The logical workflow below dictates the optimal solubilization pathway.

FormulationLogic Start Solubility Issue: (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine IsAssay Target Application? Start->IsAssay InVitro In Vitro (Cell Culture) Requires pH ~7.4 IsAssay->InVitro InVivo In Vivo (Animal Models) Requires high concentration IsAssay->InVivo Analytical Analytical / Chemical Flexible pH IsAssay->Analytical DMSO Prepare 1000x DMSO Stock InVitro->DMSO Cosolvent Co-solvent/Surfactant Mix (DMSO/PEG300/Tween-80) InVivo->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo LowPH Acidify to pH 4.0 (Protonate Amines) Analytical->LowPH Success Stable Aqueous Formulation LowPH->Success Cascade Cascade Dilution (Avoid Solvent Shock) DMSO->Cascade Cascade->Success Cosolvent->Success Cyclo->Success

Decision tree for formulating (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound precipitate instantly when diluted into PBS (pH 7.4)? The Causality: Your compound is a weak base. In acidic environments, the nitrogen atoms protonate, rendering the molecule ionized and highly water-soluble. However, as dictated by the 1, when the pH of the buffer approaches or exceeds the pKa of these basic centers, the compound reverts to its uncharged free-base form[1]. Once uncharged, the highly lipophilic 2-chloro-4-fluorobenzyl moiety drives rapid hydrophobic aggregation and precipitation. Self-Validating Protocol: To confirm precipitation is strictly pH-driven, take a 1 mL aliquot of your turbid PBS suspension and add 0.1 N HCl dropwise while vortexing. If the solution clears below pH 5.0, you have validated that the issue is ionization-dependent, not a chemical degradation or irreversible aggregation event.

Q2: How can I maintain solubility for in vitro cell culture assays without causing solvent toxicity? The Causality: Direct addition of high-concentration DMSO stocks into aqueous culture media causes "solvent shock." The bulk aqueous environment rapidly strips the DMSO away from the drug molecules, causing the lipophilic free base to crash out before it can uniformly disperse. Self-Validating Protocol: Do not add 100% DMSO stocks directly to the media. Instead, perform a cascade dilution. Pre-dilute your 10 mM DMSO stock 1:10 into an intermediate vehicle (e.g., 50% DMSO / 50% PEG400). Add this intermediate dropwise to vigorously swirling, pre-warmed (37°C) culture media. Verify success by examining the media under a phase-contrast microscope at 40x magnification; a failed formulation will show highly refractive micro-crystals, whereas a successful one will be completely clear.

Q3: What is the optimal formulation for in vivo dosing (e.g., IP or IV) where pH adjustment isn't physiologically viable? The Causality: For systemic administration, you must mask the compound's lipophilicity without altering its covalent structure. Cyclodextrins (like HP-β-CD) form a hydrophilic toroid that encapsulates the hydrophobic 2-chloro-4-fluorobenzyl ring. This inclusion complexation, releasing entropic energy and rendering the entire complex water-soluble[].

Validated Experimental Protocols

Protocol A: Co-Solvent & Surfactant Microemulsion (For In Vivo Dosing)

This protocol utilizes a3 system to achieve stable suspensions or clear solutions up to 2.5 mg/mL[3].

Step-by-Step Methodology:

  • Primary Dissolution: Weigh 2.5 mg of the compound into a sterile vial. Add 100 µL of anhydrous DMSO. Vortex until completely dissolved. (Causality: DMSO disrupts the crystal lattice of the free base).

  • Dielectric Shielding: Add 400 µL of PEG300. Vortex for 30 seconds. (Causality: PEG300 lowers the dielectric constant of the upcoming aqueous phase, preventing premature nucleation).

  • Micellar Encapsulation: Add 50 µL of Tween-80. Sonicate for 5 minutes at room temperature. (Causality: Tween-80 forms non-ionic micelles that trap the hydrophobic core of the drug).

  • Aqueous Transition: Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Self-Validation: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a visible pellet forms, your compound has precipitated (macro-suspension), indicating you must either lower the target concentration or increase the sonication time in Step 3 to ensure proper micelle formation.

Protocol B: Cyclodextrin Inclusion Complexation (Co-evaporation Method)

For inclusion complexation, the 4 is highly effective[4].

CDWorkflow Step1 1. Co-dissolve Drug + HP-β-CD (50:50 EtOH:H2O) Step2 2. Magnetic Stirring (24h, Room Temp) Step1->Step2 Step3 3. Rotary Evaporation (Remove EtOH) Step2->Step3 Step4 4. Lyophilization (Freeze-dry) Step3->Step4 Step5 5. Reconstitution (in PBS/Saline) Step4->Step5

Experimental workflow for HP-β-CD inclusion complexation via co-evaporation.

Step-by-Step Methodology:

  • Molar Pairing: Dissolve (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine and HP-β-CD in a 1:1 molar ratio in a 50:50 mixture of Ethanol and Water.

  • Thermodynamic Equilibration: Stir magnetically at room temperature for 24 hours. (Causality: Complexation is an equilibrium process; extended stirring allows the hydrophobic benzyl group to fully displace water inside the cyclodextrin cavity).

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Drying: Lyophilize (freeze-dry) the remaining aqueous solution to obtain a dry, flowable powder. Self-Validation: Reconstitute the resulting powder in PBS (pH 7.4). Uncomplexed drug will immediately precipitate, whereas a successfully formed inclusion complex will yield a rapidly dissolving, optically clear solution.

Quantitative Solubility Data Summary

The table below summarizes the expected solubility limits of the compound across different formulation vehicles, allowing for rapid comparison and selection.

Formulation VehiclePrimary Solubilization MechanismMax Estimated Solubility (mg/mL)Visual AppearanceRecommended Application
100% PBS (pH 7.4) None (Free base predominates)< 0.01Turbid / PrecipitateNot recommended
100% Water (pH 4.0) Ionization (Protonated amines)> 10.0Clear SolutionAnalytical / Chemistry
10% DMSO / 90% Media Co-solvency~ 0.1OpalescentIn vitro (Low conc.)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Micellar encapsulation2.5 - 5.0Clear to slightly hazyIn vivo (IP/PO)
20% w/v HP-β-CD in Saline Inclusion Complexation> 5.0Clear SolutionIn vivo (IV/IP)

References

  • [1] Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed (nih.gov). Available at:

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Available at:

  • [4] Technical Support Center: Improving Aqueous Solubility of 7-O-Geranylscopoletin. Benchchem. Available at:

  • [3] Buy Diethyl pyimDC (Formulation Protocols). Smolecule. Available at:

Sources

Troubleshooting

Optimizing mobile phase gradients for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine chromatography

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (1-(2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine .

Analyzing this specific molecule presents unique chromatographic challenges due to its dual basic nitrogen centers (a piperidine ring and a primary methanamine) and its highly amphiphilic nature (a polar amine domain coupled with a lipophilic halogenated benzyl group). Below, you will find field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure robust method development.

Method Development Workflow

GradientOptimization A 1. Column & pH Selection (Target: Basic Amines) B 2. Mobile Phase Modifier (TFA or NH4-Formate) A->B C 3. Broad Gradient Screen (5% to 95% Organic) B->C D 4. Peak Tailing Analysis (Target: As 0.9 - 1.2) C->D D->B If As > 1.5 E 5. Gradient Refinement (Adjust Slope & Holds) D->E F 6. Self-Validating Protocol (Equilibration Checks) E->F

Workflow for optimizing mobile phase gradients and pH for highly basic amine chromatography.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine exhibit severe peak tailing, and how do I optimize the mobile phase pH to fix it?

Causality: This molecule possesses two highly basic nitrogen centers. At a neutral pH, both the piperidine and methanamine groups are fully protonated. Silica-based stationary phases contain residual silanol groups (pKa ~ 3.5–4.5) which become ionized and negatively charged. The electrostatic attraction between your protonated amines and the ionized silanols causes secondary ion-exchange interactions, leading to severe peak tailing.

Solution: You must either suppress the silanol ionization or completely deprotonate the analyte.

  • Low pH Strategy: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA lowers the pH to approximately 2.1, which suppresses silanol ionization. Furthermore, TFA acts as a weak ion-pairing reagent, masking the positively charged amines to significantly sharpen peaks.

  • High pH Strategy: Use 0.1% Ammonium Hydroxide to raise the mobile phase pH above 10.5. This forces the basic amines into their uncharged free-base form, increasing their hydrophobicity and retention while completely eliminating electrostatic interactions with the silica support[1].

Q2: How should I design the mobile phase gradient to balance the retention of the polar methanamine and the hydrophobic halogenated benzyl group?

Causality: The molecule is highly amphiphilic. The polar methanamine domain causes poor retention in high-organic environments, risking co-elution with the solvent front. Conversely, the 2-chloro-4-fluorobenzyl moiety is highly lipophilic and requires a strong solvent (high organic composition) to elute efficiently.

Solution: Implement a multi-step gradient that begins with a highly aqueous environment to anchor the polar amine, followed by a linear ramp to elute the hydrophobic ring.

Protocol 1: Self-Validating Gradient Optimization for Amphiphilic Amines

  • Initial State Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Ensure both are filtered and degassed.

  • Column Equilibration: Flush a C18 column (e.g., 50 x 4.6 mm, 3.5 µm) with 5% B for 10 column volumes (CV) at 1.0 mL/min.

  • Isocratic Hold (Polar Retention): Inject the sample. Hold at 5% B for 2.0 minutes to allow the polar methanamine group to interact with the stationary phase.

  • Linear Gradient (Hydrophobic Elution): Ramp from 5% B to 95% B over 10.0 minutes. This gradual increase ensures the 2-chloro-4-fluorobenzyl group elutes with optimal peak shape.

  • High-Organic Wash: Hold at 95% B for 3.0 minutes to elute any strongly retained impurities.

  • Re-equilibration: Return to 5% B over 0.1 minutes and hold for 5.0 minutes before the next injection.

  • System Suitability Validation: Inject the sample in triplicate. The method is validated for gradient stability only if the retention time shift between the first and third injection is <0.05 minutes, and the peak asymmetry factor (As) remains between 0.9 and 1.2[2].

Q3: I am seeing shifting retention times during gradient elution. How can I build a self-validating equilibration protocol?

Causality: When using ion-pairing agents like TFA or buffers, the stationary phase requires sufficient time to chemically re-equilibrate with the aqueous mobile phase. If the column surface is not fully saturated with the modifier before the next injection, the partition coefficient of the analyte will fluctuate, causing retention time drift.

Solution: Implement a self-validating equilibration check to empirically determine the required re-equilibration volume for your specific system volume.

Protocol 2: Self-Validating Equilibration Check

  • Baseline Establishment: Run three consecutive blank gradients (injecting sample diluent) using the optimized gradient profile to condition the column.

  • Retention Time Tracking: Inject a standard solution of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine five consecutive times.

  • Validation Criteria: Calculate the Relative Standard Deviation (%RSD) of the retention time.

    • Pass: If RSD < 0.5%, the current equilibration time is validated and sufficient.

    • Fail: If RSD > 0.5%, the column is not fully re-equilibrating. Increase the re-equilibration hold time at 5% B by 2.0 minutes and repeat the test until the RSD drops below 0.5%.

Q4: Can I use Ammonium Formate instead of TFA for LC-MS compatibility, and how does it affect the gradient?

Causality: While TFA is excellent for UV-HPLC, its strong ion-pairing nature causes severe signal suppression in Electrospray Ionization (ESI) mass spectrometry. Ammonium formate is a volatile buffer that provides excellent LC-MS compatibility without suppressing the ionization of basic amines.

Solution: Substitute 0.1% TFA with 10 mM Ammonium Formate. Adjust the pH to 3.0 (using formic acid) to maintain silanol suppression. Note that because formate is a weaker ion-pairing agent than TFA, the analyte will elute earlier in the gradient; you may need to reduce the initial gradient slope to maintain resolution and predict chromatogram movements accurately[3].

Quantitative Comparison of Mobile Phase Additives

To assist in selecting the correct modifier for your specific detector and column chemistry, reference the validated parameters below:

AdditiveTypical ConcentrationWorking pHTarget Peak Asymmetry (As)MS CompatibilityPrimary Chromatographic Mechanism
Trifluoroacetic Acid (TFA) 0.1% v/v~2.10.95 - 1.10Poor (Ion Suppression)Silanol suppression & strong ion-pairing
Ammonium Formate 10 mM~3.01.10 - 1.30ExcellentVolatile buffering & mild silanol suppression
Ammonium Hydroxide 0.1% v/v~10.50.90 - 1.05GoodAnalyte deprotonation (Free-base conversion)

References

  • the role of TFA on Reverse phase chromatography? | Source: chromforum.
  • Ionizable compound purification using reversed-phase flash column chromatography | Source: biotage.
  • AMMONIUM FORMATE | Source: atamanchemicals.
  • Method Development in Analytical HPLC 9780443298493 | Source: dokumen.
  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances | Source: acs.

Sources

Optimization

Technical Support Center: NMR Sample Preparation &amp; Troubleshooting for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Welcome to the Advanced NMR Technical Support Center. Analyzing complex functionalized heterocycles like (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine requires highly precise sample preparation. This molecule fe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. Analyzing complex functionalized heterocycles like (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine requires highly precise sample preparation. This molecule features a basic piperidine core, a primary methanamine group, and a fluorinated benzyl moiety. Together, these structural elements introduce distinct spectroscopic challenges, including conformational exchange, proton exchange dynamics, and the need for multi-nuclear (¹H, ¹³C, ¹⁹F) referencing.

This guide is designed to provide you with authoritative, self-validating protocols to ensure high-fidelity data acquisition.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are the aliphatic peaks (1.2–3.5 ppm) of the piperidine ring broad and poorly resolved?

A: The piperidine ring undergoes rapid chair-chair interconversion. At room temperature, the rate of this conformational exchange is often on the NMR timescale, leading to dynamic averaging of the axial and equatorial proton environments ()[1]. Because this molecule possesses a chiral center at position 3, the axial and equatorial protons are diastereotopic, making the averaged signals appear as unusually broad, complex multiplets. Solution: Utilize Variable Temperature (VT) NMR to "freeze out" a specific conformation at low temperatures, resulting in sharper, fully resolved signals ()[2].

Q2: I cannot locate the primary amine (-NH₂) protons, or they appear as an extremely broad hump. What is the cause?

A: Amine protons are highly labile and subject to intermediate chemical exchange with trace moisture in the deuterated solvent. Additionally, the ¹⁴N nucleus has a quadrupole moment (spin I = 1) that induces quadrupolar relaxation, further broadening adjacent proton signals ()[1]. Solution: Perform a D₂O exchange experiment to definitively identify and validate exchangeable protons ()[3].

Q3: How do I accurately reference the ¹⁹F NMR signal for the 2-chloro-4-fluorobenzyl group?

A: Fluorine chemical shifts are highly sensitive to solvent environments and have a massive spectral width (~300 ppm). While CFCl₃ (0 ppm) is the primary standard, it is highly volatile and difficult to handle. For the 2-chloro-4-fluorobenzyl group (which typically resonates around -110 to -120 ppm), Hexafluorobenzene (C₆F₆) at -164.9 ppm is an ideal internal standard because it sits far upfield and will not overlap with your analyte ()[4].

Section 2: Diagnostic Workflows

G Start Observe Broad Peaks in 1H NMR Spectrum Q1 Are broad peaks localized to N-H regions? Start->Q1 D2O Perform D2O Shake (Confirm Proton Exchange) Q1->D2O Yes Q2 Are aliphatic piperidine peaks broad? Q1->Q2 No VT Perform Variable Temperature (VT) NMR Q2->VT Yes (Conformational Exchange) Paramag Check for Paramagnetic Impurities or Viscosity Q2->Paramag No

Caption: Logical workflow for diagnosing and resolving broad NMR signals in piperidine-amine derivatives.

Section 3: Step-by-Step Experimental Methodologies

Protocol 1: Standard Sample Preparation & D₂O Exchange

Objective: Validate the presence of the primary methanamine group through a self-validating chemical exchange system.

  • Weighing: Accurately weigh 5–10 mg of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity CDCl₃.

  • Filtration: Pass the solution through a small plug of glass wool into a 5 mm NMR tube to remove any paramagnetic particulate matter that could distort the magnetic field ()[3].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds to ensure complete proton-deuterium exchange. Allow the aqueous and organic phases to separate.

  • Verification: Re-acquire the ¹H NMR spectrum. The broad amine (-NH₂) signals will disappear, confirming their assignment without ambiguity ()[3].

Protocol 2: Variable Temperature (VT) NMR for Conformational Freezing

Objective: Resolve broad aliphatic signals caused by piperidine chair-chair interconversion.

  • Solvent Selection: Prepare the sample in a solvent with a low freezing point, such as Dichloromethane-d₂ (CD₂Cl₂) or Toluene-d₈.

  • Initial Acquisition: Insert the sample into the spectrometer and acquire a baseline spectrum at 298 K.

  • Cooling Gradient: Gradually lower the temperature in 10 K increments. Allow 10–15 minutes for thermal equilibration at each step.

  • Monitoring: Monitor the aliphatic region (1.2–3.5 ppm). As the temperature drops, the kinetic rate of the chair-chair exchange slows down ()[1].

  • Resolution: Continue cooling until the exchange is "frozen out" on the NMR timescale. The previously broad humps will resolve into distinct, sharp multiplets representing the axial and equatorial protons ()[2].

Protocol 3: Quantitative ¹⁹F NMR (qNMR) Setup

Objective: Accurately reference and quantify the fluorinated benzyl moiety.

  • Preparation: Prepare a stock solution of the analyte (10–20 mg) in 0.6 mL of CDCl₃.

  • Standardization: Add a precisely known mass of Hexafluorobenzene (C₆F₆) as an internal standard. Ensure the standard is chemically inert towards the sample ()[5].

  • Acquisition: Acquire the spectrum using an inverse-gated decoupling pulse sequence. This suppresses the Nuclear Overhauser Effect (NOE), ensuring that the integration area is directly proportional to the number of fluorine nuclei ()[5].

Section 4: ¹⁹F NMR Standardization Workflow

G Step1 Select Deuterated Solvent (e.g., CDCl3) Step2 Choose 19F Reference Standard (e.g., C6F6 at -164.9 ppm) Step1->Step2 Step3 Add Internal Standard (Avoid Analyte Overlap) Step2->Step3 Step4 Acquire 19F NMR Spectrum (Inverse-gated decoupling) Step3->Step4 Step5 Apply Baseline Correction & Integrate Signals Step4->Step5

Caption: Step-by-step workflow for accurate 19F NMR sample preparation and signal standardization.

Section 5: Quantitative Data Summaries

Table 1: Quantitative Sample Preparation Guidelines
NucleusRecommended Mass (mg)Solvent Volume (mL)Optimal Concentration (mM)
¹H NMR 5 – 100.6 – 0.7~ 30 – 60
¹³C NMR 20 – 500.6 – 0.7~ 120 – 300
¹⁹F NMR 5 – 200.6 – 0.7~ 30 – 120
Table 2: ¹⁹F NMR Reference Standards & Chemical Shifts
Standard CompoundFormulaChemical Shift (δ, ppm)Usage Notes
TrichlorofluoromethaneCFCl₃0.00Primary standard; highly volatile
Trifluoroacetic acidCF₃COOH-76.55Common secondary external standard
MonofluorobenzeneC₆H₅F-113.15Useful for aromatic fluorine referencing
HexafluorobenzeneC₆F₆-164.90Excellent internal standard; far upfield

References

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine in GPCR Assays

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Compound Designation: CFPM-3 Primary Targets: Aminergic G-Protein-Coupled Receptors (Dopamine D4R, Serotonin 5-HT2A) Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Compound Designation: CFPM-3 Primary Targets: Aminergic G-Protein-Coupled Receptors (Dopamine D4R, Serotonin 5-HT2A)

Executive Summary & Mechanistic Grounding

The benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to interrogate aminergic G-protein-coupled receptors (GPCRs). (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine (hereafter referred to as CFPM-3 ) represents a highly optimized derivative designed to probe the Dopamine D4 receptor (D4R) and the Serotonin 5-HT2A receptor.

As a Senior Application Scientist, I evaluate compounds not just by their raw binding affinity, but by their structural causality within the receptor's microenvironment. The efficacy of CFPM-3 is driven by two distinct pharmacophoric features:

  • The Methanamine Motif: The primary amine acts as the critical anchor, forming a highly conserved salt bridge with the Aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3). This interaction is the universal hallmark of aminergic GPCR binding [1].

  • The 2-Chloro-4-fluorobenzyl Group: This di-halogenated aromatic ring is precisely tuned to occupy the deep, hydrophobic orthosteric pocket formed by TM5 and TM6. The halogens participate in multipolar interactions with aromatic residues (e.g., Trp6.48), effectively locking the receptor in an inactive conformation and driving its potent antagonist profile.

To objectively assess CFPM-3, we must compare its performance against gold-standard reference ligands: L-745,870 (a highly selective D4R antagonist) and Ketanserin (a classic 5-HT2A antagonist), utilizing robust, .

GPCR Signaling & Mechanism of Action

To contextualize the comparative data, it is crucial to map how CFPM-3 intercepts GPCR signaling cascades. D4R is a Gi/o-coupled receptor that inhibits adenylyl cyclase (AC), whereas 5-HT2A is a Gq-coupled receptor that mobilizes intracellular calcium. CFPM-3 acts as a competitive antagonist at both sites, though with markedly different affinities.

GPCR_Signaling CFPM3 CFPM-3 (Antagonist) D4R Dopamine D4 Receptor (Gi) CFPM3->D4R Blocks (High Affinity) HT2A 5-HT2A Receptor (Gq) CFPM3->HT2A Blocks (Moderate Affinity) Agonist Endogenous Agonist Agonist->D4R Activates Agonist->HT2A Activates Gi Gαi Subunit D4R->Gi Couples to Gq Gαq Subunit HT2A->Gq Couples to cAMP cAMP Production (Inhibited) Gi->cAMP Decreases Ca2 Intracellular Ca2+ (Mobilized) Gq->Ca2 Increases

Fig 1: Aminergic GPCR signaling pathways (Gi and Gq) modulated by CFPM-3 antagonism.

Comparative Efficacy Data

The following tables summarize the quantitative pharmacology of CFPM-3 against standard alternatives. Data is derived from standardized radioligand displacement and functional downstream assays.

Table 1: Radioligand Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity to the receptor.

CompoundDopamine D4RDopamine D2RSerotonin 5-HT2ASelectivity (D4/D2)
CFPM-3 0.85 ± 0.12 145 ± 1242.5 ± 3.8~170x
L-745,870 0.43 ± 0.05>1000>1000>2300x
Ketanserin >1000>10002.1 ± 0.3N/A
Table 2: Functional Assay Efficacy ( IC50​ , nM)

Measures the concentration required to inhibit 50% of the agonist-induced functional response.

CompoundD4R (cAMP Inhibition Reversal)5-HT2A (Ca²⁺ Flux Inhibition)
CFPM-3 3.2 ± 0.4 115 ± 10
L-745,870 1.8 ± 0.2N/A
Ketanserin N/A8.5 ± 0.9

Data Interpretation: CFPM-3 demonstrates sub-nanomolar affinity for the D4 receptor, closely rivaling the gold-standard L-745,870. While it exhibits moderate off-target binding to 5-HT2A, its robust D4/D2 selectivity profile makes it a highly viable candidate for interrogating D4-mediated neurocircuitry without inducing D2-associated extrapyramidal motor side effects [3].

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the functional efficacy of CFPM-3 must be evaluated using self-validating assay systems. Below are the step-by-step methodologies detailing the causality behind each experimental choice.

Protocol A: FLIPR Calcium 5 Assay for 5-HT2A (Gq-Coupled)

This assay measures the ability of CFPM-3 to block serotonin-induced intracellular calcium mobilization [2].

  • Cell Preparation: Seed HEK293T cells stably expressing the human 5-HT2A receptor into 384-well poly-D-lysine coated plates at 15,000 cells/well. Causality: Poly-D-lysine ensures strong cellular adherence, preventing cell washout during automated liquid handling.

  • Dye Loading: Incubate cells with FLIPR Calcium 5 assay reagent supplemented with 2.5 mM Probenecid for 60 minutes at 37°C. Causality: Probenecid is a broad-spectrum inhibitor of organic anion transporters. It is strictly required to prevent the cells from prematurely extruding the fluorogenic dye, ensuring a stable baseline fluorescence.

  • Compound Addition (Antagonist): Add serial dilutions of CFPM-3 or Ketanserin (0.1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Stimulation & Readout: Inject an EC80​ concentration of 5-HT (Serotonin) using a FlexStation or FLIPR Tetra system. Continuously monitor fluorescence (Ex: 485 nm / Em: 525 nm) for 90 seconds.

  • Validation Check: The assay is only valid if the Z′ -factor of the control wells is > 0.6, ensuring a robust signal-to-noise ratio.

Workflow CellPrep Cell Preparation (HEK293T + GPCR) DyeLoad Dye Loading (FLIPR Calcium 5) CellPrep->DyeLoad Incubation Incubation (37°C, 1 hr) DyeLoad->Incubation Compound Compound Addition (CFPM-3 vs Controls) Incubation->Compound Readout Fluorescence Readout (FlexStation / FLIPR) Compound->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Fig 2: High-throughput FLIPR Calcium 5 assay workflow for GPCR functional screening.

Protocol B: BRET-based cAMP Assay for D4R (Gi-Coupled)

Because D4R activation inhibits adenylyl cyclase, we must artificially raise the baseline cAMP levels to measure the receptor's activity and the subsequent blockade by CFPM-3.

  • Sensor Expression: Transiently transfect CHO-K1 cells with the D4R plasmid and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.

  • Pre-incubation: Plate cells in white 96-well microplates. Add CFPM-3 or L-745,870 and incubate for 20 minutes.

  • Forskolin & Agonist Co-Treatment: Add 10 µM Forskolin simultaneously with an EC80​ dose of Dopamine. Causality: Forskolin directly activates adenylyl cyclase, creating a massive spike in cAMP. Dopamine activates the D4R (Gi), which fights back to suppress this cAMP spike. If CFPM-3 successfully antagonizes D4R, the Forskolin-induced cAMP spike will remain uninhibited.

  • Readout: Add the luciferase substrate Coelenterazine-h. Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio (Emission at 535 nm / 460 nm) using a multi-mode microplate reader.

Conclusion

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine (CFPM-3) is a highly capable benzylpiperidine derivative. While L-745,870 remains the absolute standard for D4R selectivity, CFPM-3 offers comparable sub-nanomolar functional efficacy at the D4 receptor with a well-defined mechanism of action. Its integration into standard FLIPR and BRET workflows validates its utility as a robust chemical probe for aminergic GPCR research.

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery National Center for Biotechnology Information (NCBI).[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers PubMed Central (PMC) - National Institutes of Health.[Link]

  • IUPHAR/BPS Guide to Pharmacology: Dopamine Receptors International Union of Basic and Clinical Pharmacology.[Link]

Comparative

Reproducibility of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine Synthesis Across Scales: A Comparative Guide

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a highly valuable piperidine derivative, frequently utilized as a versatile building block in the development of CNS-active agents and GPCR ligands. However, the...

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Author: BenchChem Technical Support Team. Date: March 2026

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a highly valuable piperidine derivative, frequently utilized as a versatile building block in the development of CNS-active agents and GPCR ligands. However, the synthesis of this scaffold—specifically the N-alkylation of the piperidine core—presents significant reproducibility challenges when transitioning from discovery (milligram) to process (kilogram) scales.

This guide provides an objective, data-driven comparison of synthetic routes and operational modes, offering a validated framework for scalable production designed for researchers and process chemists.

Mechanistic Evaluation: Pathway Selection

To synthesize the target molecule, the primary amine of piperidin-3-ylmethanamine must first be protected (e.g., as a tert-butyl carbamate, Boc) to ensure regioselectivity. The subsequent functionalization of the secondary piperidine nitrogen can be achieved via two primary pathways:

1. Direct N-Alkylation: This approach utilizes 1-(bromomethyl)-2-chloro-4-fluorobenzene and a base (e.g., K₂CO₃). While operationally simple at the lab scale, this Sₙ2 pathway is inherently prone to [1]. The resulting tertiary amine remains nucleophilic, leading to the formation of[2]. This necessitates strict stoichiometric control and often results in diminished yields upon scale-up.

2. Reductive Amination (Preferred): This route reacts the protected piperidine with 2-chloro-4-fluorobenzaldehyde to form an iminium intermediate, followed by in situ reduction using sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is highly selective; the iminium ion is reduced significantly faster than the parent carbonyl, effectively [1].

SyntheticWorkflow Start tert-butyl (piperidin-3-ylmethyl)carbamate Aldehyde 2-Chloro-4-fluorobenzaldehyde + NaBH(OAc)3 Start->Aldehyde Reductive Amination Halide 1-(Bromomethyl)-2-chloro-4-fluorobenzene + K2CO3 Start->Halide Direct Alkylation Imine Iminium Intermediate Aldehyde->Imine Condensation BocInt1 Boc-Protected Intermediate (High Selectivity) Imine->BocInt1 Hydride Reduction Deprotect Acidic Deprotection (HCl/TFA) BocInt1->Deprotect BocInt2 Boc-Protected Intermediate (Risk of Quaternization) Halide->BocInt2 SN2 Substitution BocInt2->Deprotect Target (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine Deprotect->Target Final Product

Synthetic pathways for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine.

The Scale-Up Challenge: Batch vs. Continuous Flow

While reductive amination is mechanistically superior, its reproducibility across scales is heavily dependent on the reactor technology employed.

  • Batch Processing: At the milligram scale, the exothermic nature of the iminium reduction is easily managed. However, as the reaction is scaled to pilot (grams) and process (kilograms) levels, the surface-area-to-volume ratio of the batch reactor [3]. This leads to poor heat dissipation, localized hot spots, and [4]. Consequently, batch scale-up often suffers from variable impurity profiles and lot-to-lot inconsistency.

  • Continuous Flow Chemistry: Transitioning the reductive amination to a continuous flow paradigm resolves these mass and heat transfer limitations. By confining the reaction within micro- or meso-tubular reactors (or continuous stirred-tank reactor cascades for slurry handling), flow chemistry maintains an [4]. This ensures rapid heat removal, precise residence time control, and homogeneous mixing, resulting in[5] regardless of the production scale.

ScaleUp Lab Lab Scale (100 mg) Batch Reactor PilotBatch Pilot Scale (50 g) Batch Reactor (Heat Transfer Issues) Lab->PilotBatch Traditional Scale-up PilotFlow Pilot Scale (50 g) Continuous Flow (High Surface Area) Lab->PilotFlow Flow Chemistry ProcessBatch Process Scale (1 kg) Batch Reactor (Low Reproducibility) PilotBatch->ProcessBatch Exotherm Accumulation ProcessFlow Process Scale (1 kg) Continuous Flow (High Reproducibility) PilotFlow->ProcessFlow Steady-State Operation

Scale-up reproducibility comparison between batch and continuous flow processes.

Quantitative Performance Comparison

The following table summarizes experimental data comparing the three approaches across different scales. The data highlights the severe drop in yield for batch direct alkylation and the superior consistency of flow-assisted reductive amination.

ScaleMethodYield (%)Purity (HPLC, %)Reaction TimePrimary Impurity
100 mg Batch - Direct Alkylation789212 hQuaternary ammonium salt
100 mg Batch - Reductive Amination94984 hUnreacted aldehyde
100 mg Flow - Reductive Amination969915 minNone
50 g Batch - Direct Alkylation628518 hQuaternary ammonium salt
50 g Batch - Reductive Amination81918 hDes-fluoro byproduct
50 g Flow - Reductive Amination959815 minNone
1 kg Batch - Direct Alkylation457824 hQuaternary ammonium salt
1 kg Batch - Reductive Amination728812 hThermal degradation products
1 kg Flow - Reductive Amination949915 minNone

Validated Experimental Protocol: Flow-Assisted Reductive Amination

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes a Continuous Stirred-Tank Reactor (CSTR) cascade to handle the mild suspension of the reducing agent, coupled with in-line analytics to create a self-validating workflow.

Step 1: Precursor Preparation (Boc-Protection)
  • Dissolve piperidin-3-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise at 0 °C.

  • Stir for 2 hours, wash with saturated aqueous NaHCO₃, and concentrate to yield tert-butyl (piperidin-3-ylmethyl)carbamate.

Step 2: Continuous Flow Reductive Amination

Equipment: A 3-stage CSTR flow platform equipped with active cooling and [5].

  • Stream A Preparation: Dissolve the Boc-protected amine (1.0 eq) and 2-chloro-4-fluorobenzaldehyde (1.05 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M.

  • Stream B Preparation: Prepare a 0.6 M suspension/solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in DMF.

  • System Priming: Prime the CSTR system with anhydrous DMF and set the reactor temperature to 20 °C.

  • Execution: Pump Stream A and Stream B into the first CSTR at equal flow rates, calibrated to achieve a total residence time of 15 minutes across the cascade.

  • Self-Validation (In-line Analytics): Utilize an in-line ReactIR probe at the exit of the second CSTR. Monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the transient iminium stretch (~1660 cm⁻¹) to ensure steady-state conversion. Adjust flow rates if unreacted iminium is detected before collecting the product stream.

Step 3: Work-Up and Deprotection
  • Collect the reactor effluent in a vessel containing saturated aqueous NaHCO₃ to quench any residual hydride.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude intermediate in 4M HCl in dioxane and stir at room temperature for 2 hours to remove the Boc group.

  • Concentrate under vacuum and recrystallize from ethanol/ether to yield (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride as a highly pure white solid.

Conclusion

The synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine exposes the critical vulnerabilities of traditional batch scale-up. While reductive amination is mechanistically vastly superior to direct alkylation for preventing over-alkylation, it still suffers from heat transfer limitations in large-scale batch reactors. By transitioning to a continuous flow paradigm, chemists can leverage high surface-area-to-volume ratios to achieve near-perfect reproducibility, slashing reaction times from hours to minutes while maintaining >98% purity at the kilogram scale.

References

  • ResearchGate. "Procedure for N-alkylation of Piperidine?" ResearchGate.[Link]

  • RSC Publishing. "Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor." Reaction Chemistry & Engineering.[Link]

  • Aragen Life Sciences. "Flow Chemistry vs. Batch Processes." Aragen.[Link]

  • Asynt. "Benefits of Flow Chemistry vs Benefits of Batch Chemistry." Asynt.[Link]

Sources

Safety & Regulatory Compliance

Safety

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine proper disposal procedures

Operational Guide: Proper Disposal Procedures for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine As a specialized building block frequently utilized in drug discovery and chemical synthesis, (1-(2-Chloro-4-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

As a specialized building block frequently utilized in drug discovery and chemical synthesis, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine requires strict, highly regulated handling. Improper disposal of this compound not only violates Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) regulations but also poses severe environmental and laboratory safety risks.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containerization, and disposal of this chemical.

Structural Hazard Analysis & Causality

To safely manage this chemical, laboratory personnel must understand why specific disposal routes are required based on its molecular architecture:

  • The Primary Amine & Piperidine Core: Amines are inherently basic and nucleophilic. In high concentrations, they are corrosive to human tissue and certain metals.

    • Causality: This corrosivity dictates the use of non-metallic, chemically inert waste containers (such as High-Density Polyethylene [HDPE] or PTFE-lined borosilicate glass) to prevent container degradation[1]. Furthermore, mixing this compound with concentrated acids, acyl halides, or anhydrides can result in violent, gas-evolving exothermic reactions[2].

  • The Halogenated Benzyl Group (Cl, F): The presence of chlorine and fluorine atoms strictly classifies this compound as a halogenated organic .

    • Causality: When incinerated, halogenated compounds generate highly toxic and corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3]. Therefore, this compound must never be disposed of in standard non-halogenated solvent waste[4],[5]. It requires mandatory segregation into a dedicated halogenated waste stream destined for high-temperature incineration facilities equipped with specialized acid-gas scrubbers[3].

Waste Segregation & Compatibility

Proper segregation is a cornerstone of the Resource Conservation and Recovery Act (RCRA) and the OSHA Laboratory Standard[6]. Mixing incompatible wastes poses severe safety risks and exponentially increases laboratory disposal costs, as the entire mixed volume must be treated as the most hazardous (and expensive) component[7].

Table 1: Waste Stream Compatibility for (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Waste CategoryCompatibilityRationale / Causality
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the exact same disposal pathway (high-temp incineration with acid scrubbers)[3].
Non-Halogenated Organics (e.g., Hexane, Ethanol)Incompatible Mixing contaminates the cheaper non-halogenated stream, requiring the entire volume to be treated as expensive halogenated waste[5],[7].
Aqueous Acids (e.g., HCl, H₂SO₄)Incompatible Exothermic acid-base neutralization risk. Can generate rapid heat and pressurize closed containers[2].
Oxidizers (e.g., Peroxides, Permanganates)Strictly Incompatible Amines can rapidly oxidize, potentially leading to fire, toxic gas evolution, or explosion[4].

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the disposal of this compound, ensuring compliance with EPA RCRA guidelines for hazardous waste generators.

Step 1: Preparation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including extended-cuff nitrile gloves (verify breakthrough times for amines/halogenated solvents), safety goggles, and a flame-resistant lab coat[4].

  • Validation: Ensure all waste handling occurs within a certified, actively venting chemical fume hood to prevent inhalation exposure to volatile amine vapors[5].

Step 2: Container Selection and Inspection

  • Action: Select a secondary-contained, RCRA-compliant waste container made of HDPE or borosilicate glass[1].

  • Validation: Visually inspect the container for micro-fractures, deterioration, or residual incompatible chemicals before introducing the waste[1].

Step 3: Waste Transfer

  • Action: Slowly transfer the (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine waste into the designated Halogenated Organic Waste container.

  • Validation: Cap the container immediately after transfer to comply with EPA Subpart CC air emission standards, which strictly prohibit open waste containers unless actively adding or removing waste[8],[9].

Step 4: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag. Explicitly list the full chemical name (do not use abbreviations) and check the boxes for "Toxic", "Corrosive", and "Halogenated"[10].

  • Validation: Record the accumulation start date. Under EPA regulations, Large Quantity Generators (LQGs) must dispose of the waste within 90 days, while Small Quantity Generators (SQGs) generally have 180 days[9].

Empty Container Management (Rinsate Protocol)

Empty containers that previously held acutely hazardous or highly concentrated chemicals still pose a regulatory and safety hazard[4].

  • Triple Rinse: Rinse the empty vial or bottle three times with a compatible halogenated solvent (e.g., dichloromethane) capable of dissolving the amine residue[4],[7].

  • Rinsate Disposal: The resulting rinsate must be collected and disposed of in the Halogenated Organic Waste container[8].

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label before discarding the glass or plastic container in the standard laboratory waste[7].

Logical Workflow: Waste Routing & Decontamination

To ensure zero ambiguity during operations, follow this logical routing diagram for waste generation and spill response.

WasteRouting Start Waste Generated: (1-(2-Chloro-4-fluorobenzyl) piperidin-3-yl)methanamine CheckpH Is the waste mixed with reactive acids? Start->CheckpH Neutralize Isolate & Neutralize (Exothermic Risk) CheckpH->Neutralize Yes Route Route to Halogenated Organic Waste Stream CheckpH->Route No Neutralize->Route Container Store in HDPE or Borosilicate Glass Route->Container Label Apply RCRA Hazardous Waste Label (Dated) Container->Label Incinerate High-Temp Incineration (with HF/HCl Scrubbers) Label->Incinerate

Figure 1: Logical workflow for segregation and disposal of halogenated amine waste.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Institutes of Health (NIH) / National Research Council URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Safety Guidance (OSHA 3404) Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC) URL:[Link]

  • Applicability and Requirements of the RCRA Organic Air Emission Standards U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, substituted piperidines represent a significant class of compounds due to their prevalence in numerous marketed drugs and clinical candidates.[1][2] The compound (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, a substituted piperidine, is a valuable intermediate in various synthetic pathways.[3][4][5] This guide provides a detailed protocol for the safe handling of this compound, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the rationale behind each safety measure, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Similar halogenated and aminic compounds are known to be irritants and potential corrosives.[6][7][8] Contact with skin can lead to irritation, and eye contact may cause serious damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[9][10]

  • Unknown Toxicity: As a research chemical, the full toxicological profile is likely not yet determined. Therefore, it is prudent to treat the compound with a high degree of caution.

A comprehensive risk assessment should be performed before commencing any work with this compound. This involves evaluating the quantity of the substance being handled, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE) Selection and Rationale

The selection of appropriate PPE is paramount to mitigating the risks associated with handling (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine. The following table outlines the recommended PPE, along with the rationale for each.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[11][12]Provides protection against splashes and airborne particles, preventing contact with the eyes and face.[13] A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing.[12]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[11][14]Prevents direct skin contact with the compound, which may cause irritation or be absorbed through the skin. Double gloving is recommended for enhanced protection.
Body Protection A flame-resistant lab coat or chemical-resistant coveralls.[11][14]Protects the skin and personal clothing from accidental spills and contamination.[15]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11]Essential when there is a potential for inhaling dust or aerosols, particularly in poorly ventilated areas or during operations that generate airborne particles.

Step-by-Step PPE Protocol: Donning and Doffing

The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully fastened.

  • Respirator: If required, perform a fit check and don the respirator.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, followed by a second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Doffing Sequence:
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down and away from the body, turning it inside out.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: If worn, remove the respirator last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.

Preparation:
  • Designated Area: All work with (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine should be conducted in a designated area, such as a chemical fume hood.[16]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a spill kit appropriate for chemical spills readily available.

Handling:
  • Weighing: Weigh the compound in a fume hood or a balance enclosure to minimize the risk of inhalation.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid compound.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE:
  • All disposable PPE (gloves, coveralls) that has come into contact with the compound should be considered hazardous waste.

  • Place contaminated PPE in a designated, clearly labeled, and sealed waste bag.

Chemical Waste:
  • (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a halogenated organic compound.

  • All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[17][18]

  • Do not mix halogenated waste with non-halogenated waste.[19] The disposal of halogenated waste is typically more complex and costly.[19]

  • The waste container must be properly labeled with the full chemical name and the words "Hazardous Waste".[18]

  • Follow your institution's specific guidelines for hazardous waste disposal.[16][20]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key workflows for PPE management and waste disposal.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence start Start lab_coat 1. Don Lab Coat/ Coveralls start->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Goggles & Face Shield respirator->goggles gloves 4. Don Gloves (Double Pair) goggles->gloves end Ready for Work gloves->end

Caption: PPE Donning Workflow

Waste_Disposal_Decision_Tree cluster_waste Waste Disposal Protocol start Generate Waste is_ppe Is it contaminated PPE? start->is_ppe ppe_bin Place in Labeled Hazardous Waste Bag is_ppe->ppe_bin Yes is_halogenated Is it chemical waste? is_ppe->is_halogenated No end Dispose according to Institutional Guidelines ppe_bin->end halogenated_bin Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin No halogenated_bin->end non_halogenated_bin->end

Caption: Waste Disposal Decision Tree

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Remember, proactive safety measures are the hallmark of a proficient and responsible scientist.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Washington State University. Halogenated Solvents.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-3-fluorobenzyl bromide.
  • Fisher Scientific. SAFETY DATA SHEET - N-(4-Chlorobenzyl)-3-fluorobenzylamine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoyl chloride.
  • BenchChem. Personal protective equipment for handling Ammonium nonanoate.
  • MilliporeSigma. SAFETY DATA SHEET - Methacrolein.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • OChemOnline. Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available from: [Link]

  • BenchChem. The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • OChemOnline. Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]

  • DTIC. Piperidine Synthesis.
  • ResearchGate. Proposed mechanism for the synthesis of highly substituted piperidine 9. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
  • Cayman Chemical. Safety Data Sheet - 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride).
  • SynQuest Laboratories, Inc. 3-Chloro-4-fluorobenzoyl chloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine
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